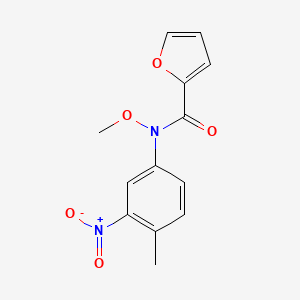
N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-methyl-3-nitroaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methyl-3-aminophenyl furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Furan-2-carboxylic acid and 4-methyl-3-nitroaniline.
Scientific Research Applications
N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-3-nitrophenyl)acetamide
- N-(4-Methyl-2-nitrophenyl)-3-nitrobenzamide
Uniqueness
N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
51639-82-8 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O5/c1-9-5-6-10(8-11(9)15(17)18)14(19-2)13(16)12-4-3-7-20-12/h3-8H,1-2H3 |
InChI Key |
RYTSKVCPAUTXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
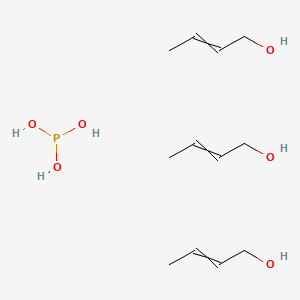
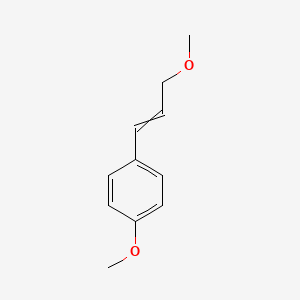
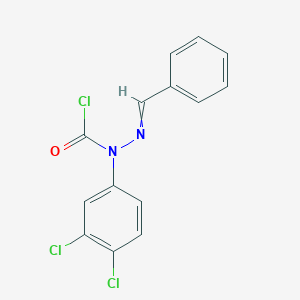


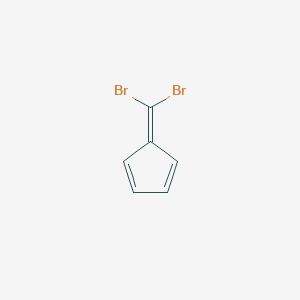
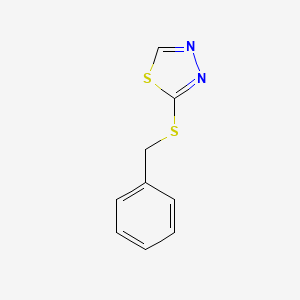


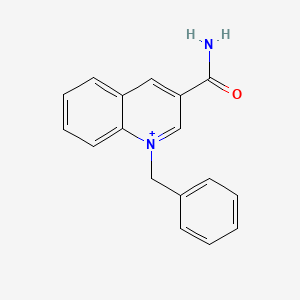
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)


